2,3-Diaminobutanoicacidhydrochloride

Description

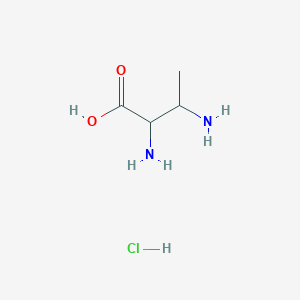

2,3-Diaminobutanoic acid hydrochloride (C₄H₁₁N₂O₂·HCl) is a non-proteinogenic amino acid derivative characterized by two amino groups at the C2 and C3 positions of its butanoic acid backbone. This structural feature confers unique chemical and biological properties, making it a critical component in bioactive peptides. For example, its incorporation into cyclic peptides like mirabamides enhances antiviral potency compared to analogs lacking this residue . The compound is synthesized biosynthetically via enzymatic Michael addition reactions involving ammonia or amino acids, as observed in natural product biosynthesis pathways .

Properties

Molecular Formula |

C4H11ClN2O2 |

|---|---|

Molecular Weight |

154.59 g/mol |

IUPAC Name |

2,3-diaminobutanoic acid;hydrochloride |

InChI |

InChI=1S/C4H10N2O2.ClH/c1-2(5)3(6)4(7)8;/h2-3H,5-6H2,1H3,(H,7,8);1H |

InChI Key |

NEHFUDRQKLUYRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(C(=O)O)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthetic routes for 2,3-diaminobutanoic acid hydrochloride are not explicitly mentioned in the available sources. it can be synthesized through appropriate chemical reactions.

Industrial Production Methods: Information on industrial-scale production methods is limited, but it likely involves specialized processes and purification steps.

Chemical Reactions Analysis

Reactions: 2,3-Diaminobutanoic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired reaction. For example

Major Products: The products formed from these reactions would include derivatives of 2,3-diaminobutanoic acid.

Scientific Research Applications

Chemistry: Used as a building block in organic synthesis.

Biology: May have applications in peptide chemistry or as a precursor for bioactive compounds.

Medicine: Investigated for potential pharmaceutical applications.

Industry: Its use in industry may involve specialty chemicals or materials.

Mechanism of Action

- The specific mechanism by which 2,3-diaminobutanoic acid hydrochloride exerts its effects is not well-documented. Further research is needed to understand its molecular targets and pathways.

Comparison with Similar Compounds

Mirabamide Peptides (Mirabamide B vs. Analogs)

Mirabamide B, a cyclic depsipeptide, exhibits reduced antiviral activity compared to mirabamide C and D due to the absence of 2,3-diaminobutanoic acid. This highlights the residue’s role in enhancing bioactivity. Cyclization further amplifies potency, as linear analogs (e.g., koshikamides) show negligible antifungal or antiviral effects .

Key Data:

| Compound | Structural Feature | Antiviral Activity (HIV-1) | Reference |

|---|---|---|---|

| Mirabamide B | Lacks 2,3-diaminobutanoic acid | Low | |

| Mirabamide C/D | Contains 2,3-diaminobutanoic acid | High |

Polymyxins vs. Pedobacter Peptides

Polymyxins (e.g., polymyxin B/E) and Pedobacter peptides (e.g., pedopeptins) share cationic properties and Gram-negative antibacterial activity. However, structural differences dictate their mechanisms:

- Cyclic Structure: Polymyxins: 23-membered ring with seven amino acids, closed via 2,4-diaminobutanoic acid (DABA). Pedobacter Peptides: 31-membered lactone ring involving nine amino acids and a 3-hydroxyfatty acid .

- Cationicity: Polymyxins contain six DABA residues, making them more cationic than Pedobacter peptides, which have one DABA and two 2,3-diaminopropanoic acid residues. Despite lower cationicity, Pedobacter peptides retain activity against colistin-resistant strains .

Key Data:

| Compound | Ring Size | Key Residues | Antibacterial Spectrum |

|---|---|---|---|

| Polymyxin B/E | 23-membered | 6× DABA | Gram-negative (colistin-sensitive) |

| Pedobacter Peptides | 31-membered | 1× DABA, 2× 2,3-diaminopropanoic acid | Gram-negative (incl. colistin-resistant) |

Isomeric Diaminobutyric Acid Derivatives

Positional isomerism significantly alters biological activity:

- 2,4-Diaminobutanoic Acid (DABA): Found in polymyxins, enhances cationicity and membrane disruption .

- 3,4-Diaminobutanoic Acid Dihydrochloride: Used in synthetic chemistry but lacks documented bioactivity .

- 2,3-Diaminopropionic Acid: Smaller backbone reduces steric bulk, influencing peptide cyclization efficiency .

Key Data:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.